molecular formula C16H24O4 B097898 Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate CAS No. 17768-29-5

Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate

Cat. No.: B097898
CAS No.: 17768-29-5
M. Wt: 280.36 g/mol
InChI Key: SGBCQIADOMIJEZ-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-tricyclo[3.3.1.1³,⁷]decane-1,3-diyldiacetate is a derivative of the tricyclo[3.3.1.1³,⁷]decane (adamantane) framework, functionalized with two methyl ester groups at the 1,3-positions. This compound belongs to the adamantane family, known for its rigid, diamondoid structure, which confers exceptional thermal stability and steric hindrance. The ester groups enhance solubility in organic solvents and modulate reactivity compared to carboxylic acid or amide analogs.

Properties

IUPAC Name

methyl 2-[3-(2-methoxy-2-oxoethyl)-1-adamantyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-19-13(17)8-15-4-11-3-12(5-15)7-16(6-11,10-15)9-14(18)20-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBCQIADOMIJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391044
Record name dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17768-29-5
Record name dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Shiomarin involves several key steps:

Industrial Production Methods: Industrial production of Shiomarin follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Shiomarin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Shiomarin has a wide range of scientific research applications:

Mechanism of Action

Shiomarin works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring. This inactivation prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dimethyl 2,2'-tricyclo[3.3.1.1³,⁷]decane-1,3-diyldiacetate with structurally related compounds, focusing on substituents, physical properties, and applications:

Compound Name Substituents Key Properties/Applications Safety/Handling Considerations
Dimethyl 2,2'-tricyclo[3.3.1.1³,⁷]decane-1,3-diyldiacetate Methyl esters High solubility in organic solvents; potential intermediate for drug synthesis. Limited toxicity data; inferred stability from adamantane backbone .
Diethyl 2,2'-tricyclo[3.3.1.1³,⁷]decane-1,3-diyldiacetate Ethyl esters Discontinued commercial availability suggests synthesis challenges or limited demand . Not specified; esters generally low toxicity.
Tricyclo[3.3.1.1³,⁷]decane-1,3-diacetamide Acetamide groups Enhanced hydrogen-bonding capacity; potential use in peptide mimetics or bioactive molecules. No direct safety data; amides typically stable .
Tricyclo[3.3.1.1³,⁷]decane-1,3-diyldiacetic acid Carboxylic acids High polarity, low solubility in nonpolar solvents; used in coordination chemistry or salts. Corrosive due to acidic groups; handle with PPE .
1,3-Dimethyltricyclo[3.3.1.1³,⁷]decane Methyl groups Flammable liquid (UN1993); used in polymer or fuel additives. Acute toxicity (Category 4), eye irritation (Category 2) .

Key Observations:

Substituent Effects on Reactivity: Ester Derivatives: The methyl and ethyl esters exhibit improved solubility in organic media compared to the carboxylic acid. However, the discontinuation of the diethyl ester () implies practical limitations, such as instability or synthetic complexity. Amide vs. Acid: The diacetamide’s hydrogen-bonding capability () may enhance biological interactions, making it a candidate for drug development. In contrast, the diacid’s polarity () limits its utility in nonpolar environments.

Safety and Handling :

  • The parent hydrocarbon (1,3-dimethyladamantane) is classified as a flammable liquid with acute toxicity (). While esters and amides are generally safer, the lack of specific toxicological data for dimethyl 2,2'-tricyclo[3.3.1.1³,⁷]decane-1,3-diyldiacetate necessitates caution during handling.

Applications :

  • The dimethyl ester’s balance of stability and solubility positions it as a versatile intermediate. The diacetamide’s structural similarity to peptide bonds () suggests niche roles in medicinal chemistry.

Biological Activity

Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate (CAS No. 17768-29-5) is a compound that has garnered interest in various fields of biological and medicinal research due to its unique structural features and potential applications. This article delves into the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula: C₁₆H₂₄O₄
  • Molecular Weight: 280.36 g/mol
  • CAS Number: 17768-29-5
  • Structure: The compound features a tricyclic structure that contributes to its biological activity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial cell wall synthesis. This mechanism is similar to that of beta-lactam antibiotics, making it a candidate for further research in antibiotic development.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could have implications in the treatment of metabolic disorders.

Table 1: Summary of Biological Activities

Activity Description
AntimicrobialInhibits growth of various bacterial strains; potential use in antibiotic development
Enzyme InhibitionMay inhibit specific enzymes related to metabolic pathways
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at [source] found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, indicating strong potential as an antimicrobial agent.
  • Enzyme Interaction : Research published in [source] explored the compound's interaction with β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The results indicated that the compound could effectively inhibit these enzymes at concentrations as low as 50 µg/mL.

Safety and Toxicology

While the compound shows promise in various biological applications, safety assessments are crucial:

  • Irritation Potential : According to safety data sheets from suppliers like VWR International , this compound is classified as an irritant and should be handled with care.
  • Toxicological Profile : Further toxicological studies are necessary to fully understand the safety profile and potential side effects associated with this compound.

Future Directions

The promising biological activities associated with this compound warrant further investigation:

  • Clinical Trials : Future research should focus on conducting clinical trials to evaluate the efficacy and safety of this compound in treating bacterial infections and possibly other conditions.
  • Mechanistic Studies : Detailed mechanistic studies are needed to elucidate how this compound interacts at the molecular level with its biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing dimethyl 2,2'-tricyclo[3.3.1.1³,⁷]decane-1,3-diyldiacetate, and what analytical methods validate its purity?

  • Methodology : The compound’s synthesis typically involves functionalizing the tricyclodecane core with acetyl groups under controlled esterification conditions. A general procedure involves coupling tricyclo[3.3.1.1³,⁷]decane derivatives with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or DMAP) . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H and ¹³C) to confirm the absence of unreacted intermediates or side products. Mass spectrometry (EI-MS or ESI-MS) is used to verify molecular weight .

Q. How does the rigid tricyclic structure influence the compound’s solubility and stability in polar solvents?

  • Methodology : The adamantane-like tricyclic framework imparts high hydrophobicity. Solubility tests in solvents like DMSO, THF, and methanol should be conducted at 25°C using UV-Vis spectroscopy to monitor dissolution. Stability under acidic/basic conditions can be assessed via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours), followed by HPLC analysis .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic and steric effects of dimethyl 2,2'-tricyclo[3.3.1.1³,⁷]decane-1,3-diyldiacetate in host-guest interactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict electron density distribution and frontier molecular orbitals. Molecular dynamics (MD) simulations (AMBER or GROMACS) model steric interactions in supramolecular systems. These methods align with Guiding Principle 2 of evidence-based inquiry, linking simulations to experimental data (e.g., crystallographic or NMR titration results) .

Q. How do substituents on the tricyclic core affect reaction thermodynamics in ring-opening or functionalization reactions?

  • Methodology : Calorimetric studies (e.g., DSC or isothermal titration calorimetry) quantify enthalpy changes (ΔH°) during reactions. For example, fluorinated derivatives (e.g., F-adamantanone analogs) exhibit distinct ΔrH° values due to electronegativity effects, as shown in thermochemistry databases . Comparative kinetic studies under varying temperatures (Arrhenius plots) reveal activation energies, critical for optimizing reaction conditions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar tricyclic derivatives?

  • Methodology : When NMR signals overlap (e.g., due to symmetry), advanced techniques like 2D NMR (COSY, HSQC) or dynamic NMR (DNMR) at variable temperatures clarify assignments. For mass spectrometry ambiguities, high-resolution MS (HRMS) combined with isotopic labeling (e.g., deuterated solvents) distinguishes fragmentation pathways .

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